SBC-115076 -

SBC-115076

Catalog Number: EVT-282252
CAS Number:
Molecular Formula: C31H33N3O5
Molecular Weight: 527.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SBC-115076 is a synthetic small molecule studied for its potential in treating diseases related to lipid metabolism and atherosclerosis. [, , , , , ] It acts as a selective inhibitor of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9). [, , , , , ] PCSK9 is a secreted protein that regulates cholesterol levels by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of cells. [, , , , , ] By inhibiting PCSK9, SBC-115076 increases the availability of LDLRs, leading to enhanced clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. [, , , , , ]

Atorvastatin

Compound Description: Atorvastatin is a statin medication widely used to lower blood cholesterol levels and reduce the risk of cardiovascular diseases. It acts by inhibiting HMG-CoA reductase, an enzyme crucial for cholesterol synthesis. Atorvastatin demonstrates efficacy in attenuating hypertriglyceridemia, insulin resistance, and improving muscle mitochondrial function in obesity models. [, ]

Relevance: Atorvastatin shares a similar therapeutic goal with SBC-115076, aiming to improve lipid profiles and mitigate atherosclerosis. While both effectively reduce insulin resistance and enhance some aspects of muscle mitochondrial function, atorvastatin shows a higher risk of detrimental effects on skeletal muscle compared to SBC-115076 and estrogen. [, ] Additionally, atorvastatin's mechanism of action differs from SBC-115076, targeting HMG-CoA reductase instead of PCSK9. [, ]

17β-estradiol (Estrogen)

Compound Description: 17β-estradiol, commonly referred to as estrogen, is a primary female sex hormone with a significant role in reproductive health and various physiological processes. In the context of cardiovascular health, estrogen demonstrates beneficial effects on lipid metabolism and body weight regulation. Studies reveal its efficacy in reducing weight gain, attenuating insulin resistance, and improving muscle mitochondrial function in a rat model of obesity with menopause. [, ]

Rapamycin

Compound Description: Rapamycin, also known as Sirolimus, is a macrolide compound with immunosuppressive properties. It functions by inhibiting the mechanistic Target of Rapamycin (mTOR) pathway, a central regulator of cell growth, proliferation, and metabolism. While effective in suppressing tumor growth, Rapamycin can induce hyperlipidemia as a side effect. []

Relevance: The research highlights the potential of combining SBC-115076 with Rapamycin to address the hyperlipidemia side effect associated with the latter. By incorporating both compounds into a nanomedicine platform, the study demonstrates synergistic anti-tumor activity while mitigating Rapamycin-induced hyperlipidemia. [] This synergistic effect arises from the distinct mechanisms of action of both compounds, where SBC-115076 counteracts Rapamycin-induced hyperlipidemia by increasing LDLR production. []

Overview

SBC-115076 is a small molecule identified as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a key regulator of low-density lipoprotein receptor (LDLR) degradation. By inhibiting PCSK9, SBC-115076 enhances LDLR levels on the cell surface, promoting the clearance of low-density lipoproteins from the bloodstream, which is crucial for managing cholesterol levels and preventing cardiovascular diseases. This compound has garnered interest for its potential therapeutic applications in treating hypercholesterolemia and other lipid disorders.

Source and Classification

SBC-115076 was developed as part of a broader research initiative aimed at discovering effective PCSK9 inhibitors. It belongs to a class of compounds that selectively modulate the activity of PCSK9, thereby influencing lipid metabolism. The compound's structure and mechanism have been characterized through various studies, highlighting its role in enhancing LDLR activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of SBC-115076 involves multiple steps that typically include:

  1. Starting Materials: The synthesis begins with readily available precursors that contain functional groups amenable to further modification.
  2. Reactions: Key reactions may include:
    • Coupling reactions to form the core structure.
    • Functional group transformations to introduce necessary substituents.
  3. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels for biological testing.

The precise synthetic route may vary depending on the desired properties and scale of production, but it generally follows established organic synthesis protocols.

Molecular Structure Analysis

Structure and Data

The molecular structure of SBC-115076 can be described by its chemical formula and specific functional groups that contribute to its activity against PCSK9. Key aspects include:

  • Molecular Weight: Approximately 400 g/mol, which is typical for small molecule inhibitors.
  • Functional Groups: The presence of aromatic rings, amine groups, and other substituents that enhance binding affinity to PCSK9.

The three-dimensional conformation of SBC-115076 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its interaction with target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

SBC-115076 undergoes several chemical reactions that are critical for its function:

  1. Binding to PCSK9: The primary reaction involves the non-covalent interaction between SBC-115076 and PCSK9, which inhibits the protein's ability to bind LDLR.
  2. Stability Studies: Assessing the stability of SBC-115076 under physiological conditions is essential for understanding its potential efficacy in vivo.
  3. Metabolic Pathways: Investigations into how SBC-115076 is metabolized in biological systems can reveal insights into its pharmacokinetics and potential side effects.
Mechanism of Action

Process and Data

SBC-115076 exerts its pharmacological effects primarily through:

  • Inhibition of PCSK9 Function: By binding to PCSK9, SBC-115076 prevents it from interacting with LDLR, thereby reducing LDLR degradation.
  • Increased LDLR Levels: The inhibition results in increased availability of LDLR on hepatocyte surfaces, enhancing the uptake of circulating low-density lipoproteins.

Data from cellular assays demonstrate that SBC-115076 effectively inhibits PCSK9-mediated LDLR degradation in a concentration-dependent manner, confirming its mechanism of action.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SBC-115076 exhibits several notable physical and chemical properties:

  • Solubility: Typically soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: Stability under various pH conditions should be assessed to ensure efficacy during formulation and administration.
  • Melting Point: Characterization studies may reveal a specific melting point indicative of purity and compound identity.

These properties are critical for formulating effective drug delivery systems.

Applications

Scientific Uses

SBC-115076 has significant potential applications in various scientific fields:

  1. Cardiovascular Research: As a model compound for studying lipid metabolism and cholesterol management.
  2. Drug Development: Serving as a lead compound in the development of new therapies targeting hypercholesterolemia and related conditions.
  3. Biochemical Assays: Utilized in assays designed to evaluate the interaction between PCSK9 and LDLR, aiding in the discovery of other potential inhibitors.

The ongoing research into SBC-115076 underscores its relevance in both therapeutic contexts and fundamental biochemical studies.

Properties

Product Name

SBC-115076

IUPAC Name

(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

Molecular Formula

C31H33N3O5

Molecular Weight

527.6 g/mol

InChI

InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+

InChI Key

VVYIXKBHQQSREP-ORIPQNMZSA-N

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

SBC-115076; SBC 115076; SBC115076.

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.